Cas no 2138131-95-8 (tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate)
tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-704948
- tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate
- 2138131-95-8
-
- Inchi: 1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-13-7-8-18-14(10-13)11-5-4-6-12(17)9-11/h4-6,9,13-14,18H,7-8,10H2,1-3H3,(H,19,20)
- InChI Key: NKNKBHSPJJOESC-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1CC(CCN1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 310.1448057g/mol
- Monoisotopic Mass: 310.1448057g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 50.4Ų
tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-704948-1.0g |
tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate |
2138131-95-8 | 1g |
$0.0 | 2023-06-06 |
tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate
Professional Introduction to Compound with CAS No. 2138131-95-8 and Product Name: *tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate*
Compound with the CAS number 2138131-95-8 and the product name tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The intricate molecular framework of this compound, featuring a combination of tert-butyl and piperidine moieties, makes it a promising candidate for further exploration in various therapeutic areas.
The structure of tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate incorporates several key functional groups that contribute to its versatility. The presence of a tert-butyl group enhances the stability and lipophilicity of the molecule, while the piperidine ring provides a suitable scaffold for further derivatization. The chlorophenyl moiety introduces additional electronic properties, making the compound an attractive candidate for interactions with biological targets. These structural features collectively contribute to the compound's potential as a pharmacological agent.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurotransmitter systems. Piperidine derivatives, in particular, have shown promise in this regard due to their ability to interact with various receptors and enzymes involved in neurotransmission. The compound tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate, with its piperidine core, is no exception. Research has indicated that such derivatives may have applications in the treatment of neurological disorders, including depression, anxiety, and cognitive impairments.
The carbamate functional group in the compound's name is another critical feature that contributes to its pharmacological profile. Carbamates are known for their ability to act as intermediates in the synthesis of various bioactive molecules. They can also serve as probes for studying enzyme mechanisms and interactions. The tert-butyl group further enhances the compound's potential by providing a bulky substituent that can influence both its solubility and binding affinity to biological targets.
Recent studies have begun to explore the potential of tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate in preclinical models. Initial findings suggest that this compound may exhibit properties similar to those of known therapeutic agents used in the treatment of neurological disorders. Specifically, it has shown potential in modulating serotonin receptors, which are implicated in mood regulation and cognitive function. These preliminary results are encouraging and warrant further investigation into its pharmacological effects.
The synthesis of tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 3-chlorophenylpiperidine, which is then coupled with carbamic acid derivatives under appropriate conditions. The introduction of the tert-butyl group is achieved through subsequent reactions that ensure regioselectivity and minimize side products.
In terms of pharmacokinetic properties, studies have indicated that tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate exhibits moderate solubility in both aqueous and organic solvents, which is advantageous for formulation development. Additionally, preliminary toxicity studies have shown that the compound is well-tolerated at moderate doses, suggesting a favorable safety profile. However, further comprehensive toxicological assessments are necessary to fully characterize its safety before considering clinical applications.
The potential applications of this compound extend beyond neurological disorders. Its unique structural features make it a versatile scaffold for designing molecules with specific biological activities. For instance, modifications to the chlorophenyl group could lead to derivatives with enhanced binding affinity or selectivity for different targets. Such flexibility underscores the importance of continued research into this class of compounds.
The development of new pharmaceutical agents relies heavily on advancements in synthetic chemistry and molecular modeling techniques. Computational methods have become increasingly valuable in predicting the properties and interactions of novel compounds like tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate. By leveraging these tools, researchers can accelerate the discovery process and identify promising candidates for further experimental validation.
In conclusion, compound with CAS No. 2138131-95-8 and product name tert-butyl N-[2-(3-chlorophenyl)piperidin-4-yl]carbamate represents a significant advancement in medicinal chemistry. Its unique structural features and promising pharmacological properties make it an attractive candidate for further research and development. As our understanding of neural systems continues to evolve, compounds like this one hold great promise for addressing various neurological disorders and improving patient outcomes.
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